3-(Methylsulfonyl)-1H-pyrrole 3-(Methylsulfonyl)-1H-pyrrole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13845175
InChI: InChI=1S/C5H7NO2S/c1-9(7,8)5-2-3-6-4-5/h2-4,6H,1H3
SMILES: CS(=O)(=O)C1=CNC=C1
Molecular Formula: C5H7NO2S
Molecular Weight: 145.18 g/mol

3-(Methylsulfonyl)-1H-pyrrole

CAS No.:

Cat. No.: VC13845175

Molecular Formula: C5H7NO2S

Molecular Weight: 145.18 g/mol

* For research use only. Not for human or veterinary use.

3-(Methylsulfonyl)-1H-pyrrole -

Specification

Molecular Formula C5H7NO2S
Molecular Weight 145.18 g/mol
IUPAC Name 3-methylsulfonyl-1H-pyrrole
Standard InChI InChI=1S/C5H7NO2S/c1-9(7,8)5-2-3-6-4-5/h2-4,6H,1H3
Standard InChI Key CTMWDRVOGLRNOH-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CNC=C1
Canonical SMILES CS(=O)(=O)C1=CNC=C1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a planar pyrrole ring with delocalized π-electrons, modified by the electron-withdrawing methylsulfonyl group. This substitution polarizes the ring, enhancing electrophilic substitution reactivity at the 2- and 5-positions . Key structural features include:

  • Bond Angles: N-C-SO₂CH₃ bond angle of ~120°, consistent with sp² hybridization.

  • Tautomerism: The NH group enables tautomerism, though the 1H-pyrrole form dominates due to aromatic stabilization .

Spectroscopic Data

  • ¹H NMR (CDCl₃): Signals at δ 6.85 (d, 1H, H-4), 6.72 (t, 1H, H-5), 6.35 (d, 1H, H-2), and 3.15 ppm (s, 3H, SO₂CH₃) .

  • IR: Peaks at 1320 cm⁻¹ (S=O asymmetric stretch) and 1140 cm⁻¹ (S=O symmetric stretch) .

Thermodynamic Properties

  • Melting Point: 224–226°C (decomposes) .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water.

Synthesis Methods

Clauson-Kaas Modification

A modified Clauson-Kaas protocol enables efficient synthesis using biomass-derived precursors :

  • Step 1: Condensation of 2,5-dimethoxytetrahydrofuran with methylamine to form 3-methylpyrrole.

  • Step 2: Sulfonylation using methanesulfonyl chloride in the presence of a Lewis acid (e.g., AlCl₃).
    Yield: 68–72% .

TosMIC-Based Cyclization

Tosmethyl isocyanide (TosMIC) reacts with α,β-unsaturated ketones to form the pyrrole core, followed by sulfonylation :

TosMIC+RC=OBasePyrrole intermediateCH₃SO₂Cl3-(Methylsulfonyl)-1H-pyrrole\text{TosMIC} + \text{RC=O} \xrightarrow{\text{Base}} \text{Pyrrole intermediate} \xrightarrow{\text{CH₃SO₂Cl}} \text{3-(Methylsulfonyl)-1H-pyrrole}

Advantages: High regioselectivity and scalability .

Industrial Production

Continuous flow reactors optimize sulfonylation efficiency, achieving >90% conversion with:

  • Temperature: 50–60°C.

  • Catalyst: Zeolite-supported Fe³⁺.

Chemical Reactivity

Electrophilic Substitution

The methylsulfonyl group directs incoming electrophiles to the 2- and 5-positions:

Reaction TypeReagentsProductsYield (%)
NitrationHNO₃/H₂SO₄2-Nitro derivative85
HalogenationCl₂/FeCl₃5-Chloro derivative78

Reductive Transformations

  • N-Methylation: LiAlH₄ reduces the sulfonyl group to a thioether, enabling alkylation.

  • Ring Hydrogenation: Pd/C catalyzes pyrrole ring saturation to pyrrolidine derivatives .

Biological and Pharmacological Applications

Antimicrobial Activity

Derivatives exhibit broad-spectrum activity:

Bacterial StrainMIC (µg/mL)Reference
S. aureus12.5
E. coli25.0

Mechanism: Disruption of microbial membrane integrity via sulfonyl group interactions .

Material Science Applications

  • Conductive Polymers: Electropolymerization forms stable polypyrrole films with conductivity of 10⁻² S/cm .

  • Sensors: Functionalized derivatives detect nitroaromatics via fluorescence quenching .

Comparative Analysis with Analogues

CompoundSubstituentsKey Property
3-(Ethylsulfonyl)-1H-pyrrole-SO₂CH₂CH₃Higher lipophilicity (logP = 1.8)
2-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole-Br at C2Enhanced anticancer activity (IC₅₀ = 0.043 µM)
1H-Pyrrole-2-carboxylic acid-COOH at C2pH-dependent solubility

Challenges and Future Directions

  • Synthetic Efficiency: Current yields (68–72%) require optimization via photocatalyzed sulfonylation .

  • Toxicity Profiling: Limited data on long-term exposure necessitates OECD guideline studies.

  • Drug Delivery: Nanoencapsulation in PLGA nanoparticles could enhance bioavailability .

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